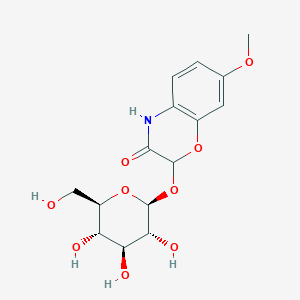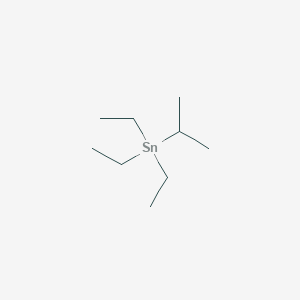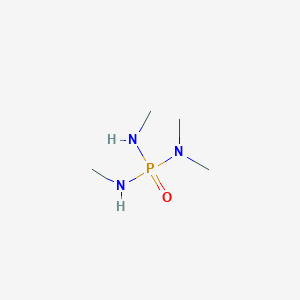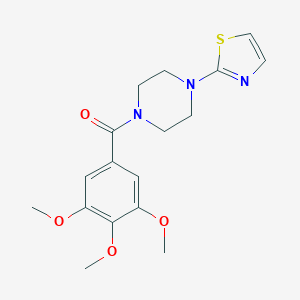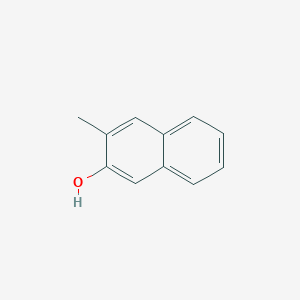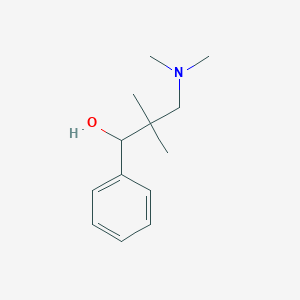![molecular formula C10H13N5O3 B095514 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol CAS No. 17318-21-7](/img/structure/B95514.png)
5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-Aminopyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic uses .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidines can be synthesized through both green and conventional methods . The exact synthesis process for your specific compound would depend on the particular substituents and their positions.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For pyrazolo[3,4-d]pyrimidines, the structure typically consists of a pyrimidine ring fused with a pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines would depend on the specific substituents present in the compound. Some derivatives have been found to exhibit anti-proliferative activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the specific substituents present. For example, 4-Aminopyrazolo[3,4-d]pyrimidine is a crystalline powder .Applications De Recherche Scientifique
Anticancer and Anti-Inflammatory Activities
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities, particularly in anticancer and anti-inflammatory contexts. For instance, a study on novel pyrazolopyrimidines derivatives showcased their potential as anticancer agents against certain cancer cell lines, along with anti-5-lipoxygenase activities, suggesting their utility in inflammation-related disorders (Rahmouni et al., 2016). Another investigation revealed that new pyrazolo[3,4-d]pyrimidin-4-one derivatives displayed significant anticancer activity, highlighting their promise in cancer treatment research (Khaled R. A. Abdellatif et al., 2014).
Antimicrobial and Antiviral Potentials
The antimicrobial and antiviral activities of pyrazolo[3,4-d]pyrimidine derivatives have been a subject of interest. A study synthesized new pyrazole and pyrazolopyrimidine derivatives, evaluating their antibacterial activity, which showed significant results (A. Rahmouni et al., 2014). Additionally, certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated anti-Hepatitis B Virus activity, offering insights into novel therapeutic avenues for viral infections (W. El‐Sayed et al., 2009).
Enzyme Inhibition for Neurodegenerative Diseases
Research has also explored the utility of pyrazolo[3,4-d]pyrimidine derivatives as enzyme inhibitors, with implications for treating neurodegenerative and neuropsychiatric diseases. One study discovered potent and selective inhibitors of Phosphodiesterase 1 (PDE1) among a set of 3-aminopyrazolo[3,4-d]pyrimidinones, paving the way for therapeutic interventions in cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease (Peng Li et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDCTRKQKKYCHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938334 |
Source


|
| Record name | 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |
CAS RN |
17318-21-7 |
Source


|
| Record name | MLS002693673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
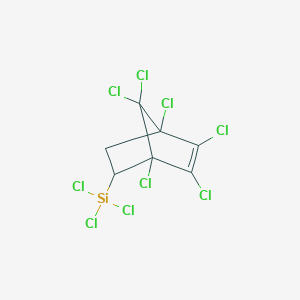
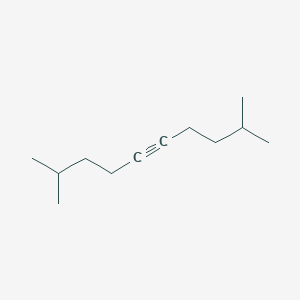
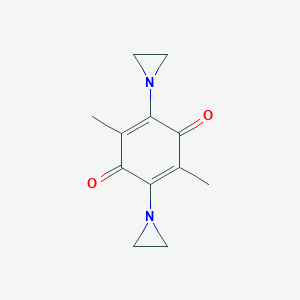
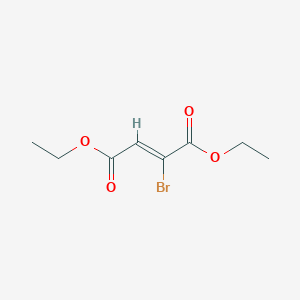
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)

